L-Tryptophan-13C11,15N2

Catalog No.
S3612735
CAS No.
202406-50-6
M.F
C11H12N2O2
M. Wt
217.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tryptophan-13C11,15N2

CAS Number

202406-50-6

Product Name

L-Tryptophan-13C11,15N2

IUPAC Name

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid

Molecular Formula

C11H12N2O2

Molecular Weight

217.13 g/mol

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1

InChI Key

QIVBCDIJIAJPQS-ODOYFPBQSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH][15NH]2)[13CH2][13C@@H]([13C](=O)O)[15NH2]

Bio-NMR Spectroscopy:

  • L-Tryptophan-13C11,15N2 is an isotopically labeled version of the essential amino acid L-Tryptophan. The carbon-13 (¹³C₁₁) and nitrogen-15 (¹⁵N₂) isotopes replace the standard atoms in specific positions of the molecule.
  • This isotopic enrichment allows for better detection and signal resolution in Nuclear Magnetic Resonance (NMR) spectroscopy techniques, particularly bio-NMR.
  • Bio-NMR spectroscopy helps researchers study the structure, dynamics, and interactions of biological macromolecules, including proteins containing L-Tryptophan.
  • By incorporating L-Tryptophan-13C11,15N2 into these molecules, scientists can precisely identify the positions of specific atoms within the protein structure, leading to a deeper understanding of protein function.

Quantitative Proteomics:

  • L-Tryptophan-13C11,15N2 can be used for the quantitative determination of proteins using mass spectrometry (MS).
  • In quantitative proteomics, researchers aim to measure the abundance of different proteins within a biological sample.
  • By using isotopically labeled internal standards like L-Tryptophan-13C11,15N2, scientists can achieve more accurate and precise protein quantification compared to using unlabeled standards.
  • This allows for a better understanding of protein expression levels under different conditions, which is crucial for various areas of biological research, such as studying diseases and cellular processes.

L-Tryptophan-13C11,15N2 is a stable isotope-labeled derivative of the amino acid L-Tryptophan, where eleven carbon atoms are replaced with carbon-13 isotopes and two nitrogen atoms are replaced with nitrogen-15 isotopes. This modification enhances its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular formula for L-Tryptophan-13C11,15N2 is C₁₃H₁₂N₂O₂, with a molecular weight of approximately 217.13 g/mol .

L-Tryptophan-13C11,15N2 itself doesn't have a biological mechanism of action. Its primary function is as a research tool. Scientists incorporate it into biomolecules to be studied using NMR spectroscopy [].

  • Safety information on L-Tryptophan-13C11,15N2 is limited due to its specific use in research settings and small quantities [].
  • General safety guidelines for handling laboratory chemicals should be followed when working with L-Tryptophan-13C11,15N2.
Similar to those of its non-labeled counterpart. Key types of reactions include:

  • Oxidation: This compound can be oxidized to form products such as indole-3-acetaldehyde and indole-3-acetic acid.
  • Reduction: Reduction reactions can convert it into tryptamine and 5-hydroxytryptophan.
  • Substitution: Substitution reactions may occur at the indole ring or the amino group, leading to various derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing agents: Sodium borohydride and lithium aluminum hydride are typical choices.
  • Electrophiles for substitution: Halogens and alkylating agents can be utilized in substitution reactions.

L-Tryptophan-13C11,15N2 retains biological activities similar to regular L-Tryptophan, serving as a precursor for several important biomolecules such as serotonin and melatonin. Its metabolic pathways involve enzymes that facilitate its conversion into these neurotransmitters, influencing mood regulation and sleep patterns. The compound's metabolism is also affected by gut microbiota, which plays a role in the indole pathway.

The synthesis of L-Tryptophan-13C11,15N2 typically involves incorporating nitrogen-15 labeled ammonia into the biosynthetic pathway of L-Tryptophan. This process can be achieved through microbial fermentation or enzymatic reactions that facilitate the incorporation of labeled isotopes into the amino acid structure. Industrial production often employs genetically modified microorganisms cultured in media containing nitrogen-15 labeled substrates .

L-Tryptophan-13C11,15N2 has significant applications in various fields:

  • Biomolecular NMR: Its stable isotopes enhance the sensitivity and resolution of NMR studies, making it valuable for protein structure analysis.
  • Mass Spectrometry: It is used in quantitative protein determination due to its unique isotopic signature.
  • Metabolic Studies: The compound aids in understanding metabolic pathways involving tryptophan and its derivatives .

Studies involving L-Tryptophan-13C11,15N2 focus on its interactions with metabolic enzymes and its role in neurotransmitter synthesis. Its isotopic labeling allows researchers to trace metabolic pathways more accurately and understand how variations in tryptophan metabolism can influence health outcomes .

Several compounds share structural similarities with L-Tryptophan-13C11,15N2. Here are a few notable examples:

Compound NameIsotope LabelingUnique Features
L-Tryptophan-13C11,15N2Carbon-13 and Nitrogen-15Enhanced NMR sensitivity; dual isotope labeling
L-Tryptophan-1-13CCarbon-13 at alpha carbonSingle isotope labeling; less sensitive for NMR
L-Tryptophan-15NSingle Nitrogen-15Useful for specific metabolic studies

Uniqueness

XLogP3

-1.1

Sequence

W

Dates

Last modified: 04-14-2024

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